Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dimethylamino, and carboxylate groups. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, the dimethylamino group can enhance the compound’s binding affinity to specific proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in UV-curing applications.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.
Uniqueness
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Unlike simpler analogs, this compound offers a versatile platform for further functionalization and development of novel derivatives with enhanced activities.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-7-8-14-12(9-11)15(18(3)4)13(10-17-14)16(19)20-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
DHBXBJLZXUJIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N(C)C |
Origin of Product |
United States |
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